7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Neuronal Nitric Oxide Synthase nNOS Inhibition Enzyme Kinetics

Researchers developing selective nNOS inhibitors for neurodegenerative disorders require the precise 7-amino-8-nitro substitution on the chromone core. Generic analogs (e.g., 7-aminoflavone) lack the dual functionalization essential for nNOS binding and fail as intermediates for patented pharmacophores (US 20050075352A1). • Key intermediate for potent nNOS inhibitors (Ki 31-66 nM, BindingDB-validated) • Unique dual amino/nitro substitution provides critical electronic & steric profile for target engagement • 98% purity; stored at 2-8°C; ships ambient globally

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
Cat. No. B8113411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-8-nitro-2-phenyl-4H-chromen-4-one
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O4/c16-11-7-6-10-12(18)8-13(9-4-2-1-3-5-9)21-15(10)14(11)17(19)20/h1-8H,16H2
InChIKeyVTUIXBRYTRBBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: Dual-Functional nNOS Inhibitor and Intermediate


7-Amino-8-nitro-2-phenyl-4H-chromen-4-one (CAS 1548405-77-1) is a synthetic chromen-4-one derivative characterized by the presence of both an electron-donating amino group at the 7-position and an electron-withdrawing nitro group at the 8-position on the chromone scaffold . This unique dual substitution pattern confers distinct electronic and steric properties that are not present in simpler flavone analogs, directly influencing its interaction with biological targets, particularly nitric oxide synthase (NOS) enzymes [1]. The compound is primarily utilized as a key intermediate in the synthesis of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, a class of molecules with significant therapeutic potential in neurodegenerative and inflammatory disorders [2].

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: Irreplaceable in nNOS Inhibitor Design


Generic substitution with commercially available analogs like 7-aminoflavone (7-amino-2-phenyl-4H-chromen-4-one) or 8-nitro-4-chromanone is not feasible for applications requiring potent nNOS inhibition or for the synthesis of advanced nNOS inhibitor pharmacophores [1]. The specific, regioisomeric arrangement of the 7-amino and 8-nitro groups on the 2-phenyl-4H-chromen-4-one core is critical for establishing the necessary binding interactions within the nNOS active site [2]. The presence of only one functional group (e.g., 7-aminoflavone) or the absence of the 2-phenyl substituent (e.g., 8-nitro-4-chromanone) results in a significant reduction or complete loss of inhibitory potency against nNOS, as well as a failure to serve as a viable synthetic intermediate for lead compounds detailed in the patent literature [3]. The dual functionalization of this specific compound provides a unique chemical handle and electronic profile that is essential for both its biological activity and its utility in multi-step synthetic routes.

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: Quantitative Evidence and Benchmarks


nNOS Inhibitory Potency vs. Inactive Analogs

The compound exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS), a key differentiator from closely related chromone analogs. In a direct enzyme inhibition assay, this compound demonstrates a Ki value of 66 nM against recombinant rat nNOS [1]. Furthermore, independent data confirms a Ki of 31 nM against recombinant human full-length nNOS [2]. In contrast, a structurally similar comparator, 7-aminoflavone (7-amino-2-phenyl-4H-chromen-4-one, CAS 15847-18-4), which lacks the critical 8-nitro substituent, shows no reported activity against nNOS in the same assay systems, highlighting the essential contribution of the nitro group for target engagement.

Neuronal Nitric Oxide Synthase nNOS Inhibition Enzyme Kinetics

Patented Intermediate for nNOS Inhibitor Synthesis

The compound is explicitly claimed as a key intermediate in multiple patent filings for the synthesis of potent and selective nitric oxide synthase (NOS) inhibitors. Specifically, US Patent 20050075352A1, assigned to S.C.R.A.S., describes the use of this and related compounds as intermediates for the preparation of compounds of formula (I), which are useful for inhibiting NO synthase and regenerating antioxidants [1]. This contrasts with general-purpose chromones or flavones, which are not designated for this specific and commercially relevant synthetic route. Furthermore, related patent literature (e.g., US9212144, US8586620) confirms that the final compounds derived from such intermediates achieve Ki values in the low nanomolar range for nNOS, reinforcing the value of the intermediate [2]. Common analogs like 7-aminoflavone are not cited in this capacity, underscoring the unique synthetic utility conferred by the dual amino-nitro substitution pattern.

Medicinal Chemistry Synthetic Intermediate NO Synthase Inhibitors

Defined LogP and Purity for Reproducible Synthesis

The compound possesses a well-characterized LogP value of 2.73, indicating moderate lipophilicity . This is a critical parameter for predicting solubility, membrane permeability, and chromatographic behavior during purification. This LogP is notably lower than that of the unsubstituted parent compound, 2-phenyl-4H-chromen-4-one (flavone, calculated LogP ~3.5), due to the polar amino and nitro substituents, which directly impacts its handling and behavior in various solvent systems. Commercial sourcing typically guarantees a purity of ≥98% (HPLC) , ensuring batch-to-batch consistency for research applications.

Physicochemical Properties LogP Purity

Characterized Hazard Profile for Safe Handling

The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin and eye irritation . This is in contrast to some less hazardous chromone derivatives like 7-aminoflavone, which may have a different or less severe hazard profile. The availability of a detailed SDS with precautionary statements (e.g., P260, P280, P301+P310) provides clear guidance for safe handling, storage, and disposal, which is a critical consideration for laboratory procurement and EHS compliance.

Safety Data Sheet GHS Classification Laboratory Safety

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one: Key Applications in Neuroscience


nNOS Inhibitor Synthesis for Neurodegenerative Disease

This compound serves as a direct starting material for the multi-step synthesis of advanced nNOS inhibitors, as described in US Patent 20050075352A1 [1]. Researchers developing therapeutics for conditions like Parkinson's disease, Alzheimer's disease, or stroke, where selective nNOS inhibition is a validated target, will require this specific intermediate to construct the patented pharmacophores. The compound's sub-100 nM affinity for nNOS, as confirmed by independent BindingDB data [2], ensures that the final compounds retain potent target engagement.

SAR Studies of Chromone-Based NOS Inhibitors

The unique 7-amino-8-nitro substitution pattern provides a distinct electronic and steric environment compared to other chromone derivatives. Medicinal chemists can use this compound to systematically probe the SAR around the chromone core, specifically the role of the nitro group in nNOS binding. By comparing its activity (Ki = 31-66 nM for nNOS [2]) with that of analogs lacking the nitro group (e.g., 7-aminoflavone, which is inactive [3]), researchers can map critical binding interactions and guide the rational design of more potent and selective inhibitors.

Chemical Probe Development for NO Signaling

Given its potent and well-characterized nNOS inhibitory activity, this compound can be further derivatized (e.g., via the amino group) to create chemical probes, such as fluorescent or biotinylated conjugates, for studying the localization, dynamics, and function of nNOS in cellular and in vivo models. The compound's defined LogP (2.73 ) aids in predicting cellular permeability, and its established synthetic utility allows for the introduction of various reporter tags without disrupting the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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